[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanol
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Overview
Description
[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanol is an organic compound that features a fluorine atom, an imidazole ring, and a phenyl group with a methanol substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . The reaction proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: The major products include aldehydes and carboxylic acids.
Reduction: The major products are dihydroimidazole derivatives.
Substitution: The major products depend on the nucleophile used, resulting in various substituted imidazole derivatives.
Scientific Research Applications
[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
[4-(1H-imidazol-1-yl)phenyl]methanol: Lacks the fluorine atom, which may result in different chemical and biological properties.
[3-chloro-4-(1H-imidazol-1-yl)phenyl]methanol:
[3-bromo-4-(1H-imidazol-1-yl)phenyl]methanol: Contains a bromine atom, which can affect its chemical behavior and interactions.
Uniqueness
Properties
CAS No. |
1037138-79-6 |
---|---|
Molecular Formula |
C10H9FN2O |
Molecular Weight |
192.2 |
Purity |
95 |
Origin of Product |
United States |
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